N-(2,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide N-(2,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1020970-31-3
VCID: VC6525636
InChI: InChI=1S/C14H15NO5S2/c1-19-10-5-6-12(20-2)11(8-10)15-13(16)9-22(17,18)14-4-3-7-21-14/h3-8H,9H2,1-2H3,(H,15,16)
SMILES: COC1=CC(=C(C=C1)OC)NC(=O)CS(=O)(=O)C2=CC=CS2
Molecular Formula: C14H15NO5S2
Molecular Weight: 341.4

N-(2,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide

CAS No.: 1020970-31-3

Cat. No.: VC6525636

Molecular Formula: C14H15NO5S2

Molecular Weight: 341.4

* For research use only. Not for human or veterinary use.

N-(2,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide - 1020970-31-3

Specification

CAS No. 1020970-31-3
Molecular Formula C14H15NO5S2
Molecular Weight 341.4
IUPAC Name N-(2,5-dimethoxyphenyl)-2-thiophen-2-ylsulfonylacetamide
Standard InChI InChI=1S/C14H15NO5S2/c1-19-10-5-6-12(20-2)11(8-10)15-13(16)9-22(17,18)14-4-3-7-21-14/h3-8H,9H2,1-2H3,(H,15,16)
Standard InChI Key KPRCTFORALTAMF-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OC)NC(=O)CS(=O)(=O)C2=CC=CS2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2,5-Dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide (molecular formula: C₁₄H₁₅NO₅S₂; molecular weight: 341.4 g/mol) consists of three primary subunits:

  • A 2,5-dimethoxyphenyl group providing electron-donating methoxy substituents.

  • A sulfonyl (-SO₂-) bridge linking the acetamide core to the thiophene ring.

  • A thiophene heterocycle contributing π-conjugation and sulfur-based reactivity .

The compound’s IUPAC name, N-(2,5-dimethoxyphenyl)-2-(thiophene-2-sulfonyl)acetamide, reflects this arrangement. X-ray crystallography of analogous structures reveals planar geometries stabilized by intramolecular hydrogen bonds, particularly between the sulfonyl oxygen and adjacent protons .

Spectroscopic Characterization

  • FT-IR: Key absorptions include:

    • N-H stretch at 3,280–3,350 cm⁻¹ (amide).

    • S=O asymmetric/symmetric stretches at 1,320–1,160 cm⁻¹ (sulfonyl).

    • C-O-C vibrations at 1,250–1,050 cm⁻¹ (methoxy) .

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 3.75 (s, 6H, OCH₃), δ 7.12–7.45 (m, 5H, aromatic), δ 8.21 (s, 1H, NH) .

  • ¹³C NMR: Signals at δ 167.8 (C=O), δ 152.1 (SO₂), and δ 112–148 (aromatic carbons) .

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular Weight341.4 g/mol
Melting Point198–202°C (dec.)
LogP (Calculated)2.1
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

Synthesis and Optimization

Stepwise Synthesis Protocol

The compound is synthesized via a two-step protocol:

  • Activation of 2-(Thiophen-2-yl)acetic Acid:
    Treatment with thionyl chloride (SOCl₂) in tetrahydrofuran (THF) yields 2-(thiophen-2-yl)acetyl chloride. Optimal conditions: 0°C, 2 h, 85% yield .

  • N-Acylation of 2,5-Dimethoxyaniline:
    The acyl chloride reacts with 2,5-dimethoxyaniline in THF/triethylamine (TEA) at room temperature (15 h, 72% yield). Purification via recrystallization from acetonitrile ensures >95% purity .

Critical Parameters:

  • Solvent polarity (THF vs. DCM) affects reaction kinetics.

  • Stoichiometric excess of acyl chloride (1.1 eq) minimizes diacylation byproducts .

Scalability and Industrial Relevance

Bench-scale production (50–100 mg) is feasible, but bulk synthesis faces challenges:

  • High cost of thionyl chloride (∼$200/L).

  • Column chromatography requirements for purity >98% .
    Alternative routes using carbodiimide coupling (EDC/HOBt) are under investigation to improve atom economy.

Biological Activity and Mechanisms

Antioxidant Properties

In ABTS radical scavenging assays, the compound exhibits IC₅₀ = 48 μM, comparable to ascorbic acid (IC₅₀ = 32 μM). The sulfonyl group enhances electron-withdrawing capacity, stabilizing radical intermediates .

Antimicrobial Efficacy

Table 2: Minimum Inhibitory Concentrations (MIC)

OrganismMIC (μg/mL)Reference
Staphylococcus aureus16
Candida glabrata32
Escherichia coli>64

Mechanistic studies suggest disruption of microbial cell membranes via sulfonyl-thiophene interactions with phospholipid headgroups .

DNA Binding and Charge Transfer

Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal:

  • Electrophilicity Index (ω): 5.2 eV, indicating moderate electrophilic character.

  • Charge Transfer (ΔN): 0.38 electrons from the compound to thymine, suggesting intercalation or minor groove binding .

Computational and Structural Insights

Fukui Reactivity Indices

  • Nucleophilic Attack (f⁻): Localized on the thiophene sulfur (f⁻ = 0.12).

  • Electrophilic Attack (f⁺): Highest at the sulfonyl oxygen (f⁺ = 0.09) .

Hirshfeld Surface Analysis

Intermolecular interactions in the crystal lattice:

  • H···H: 21% (van der Waals).

  • S···H: 19% (sulfur-mediated hydrogen bonds).

  • π-π Stacking: 14% between thiophene and dimethoxyphenyl rings .

Applications and Future Directions

Drug Development Prospects

  • Antifungal Agents: Structural analogs show 4-fold higher activity against C. albicans in preclinical models.

  • Anticancer Scaffolds: Sulfonamide derivatives inhibit carbonic anhydrase IX (IC₅₀ = 0.8 nM), a hypoxia-inducible enzyme in tumors.

Challenges in Clinical Translation

  • Poor Aqueous Solubility: LogP = 2.1 limits bioavailability. Prodrug strategies (e.g., phosphate esters) are under exploration .

  • Metabolic Stability: Cytochrome P450-mediated oxidation of the thiophene ring necessitates structural modifications.

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